Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol

Description

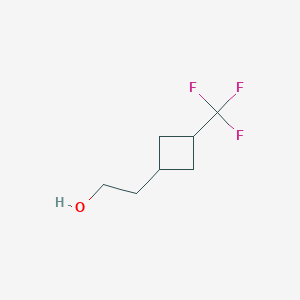

Rel-2-((1r,3r)-3-(Trifluoromethyl)cyclobutyl)ethan-1-ol is a fluorinated cyclobutane derivative characterized by a cyclobutyl ring substituted with a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 2-position. The stereochemistry (1r,3r) indicates a specific spatial arrangement of substituents, which is critical for its physicochemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and material science .

Properties

Molecular Formula |

C7H11F3O |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

2-[3-(trifluoromethyl)cyclobutyl]ethanol |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)6-3-5(4-6)1-2-11/h5-6,11H,1-4H2 |

InChI Key |

QYSCPTYJYGUSNK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1C(F)(F)F)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be attached through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol moiety may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical studies.

Medicine: Potential therapeutic applications due to its unique structural features.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Analogues with Cycloalkane Cores

A. Cyclopropane Derivatives

- rel-1-((1S,3S)-3-Iodo-2,2-dimethyl-1-(thiophen-3-yl)cyclopropyl)ethan-1-one (2k): This cyclopropane derivative features an iodine substituent and a thiophene ring. The iodine atom introduces steric bulk and polarizability, which may alter reactivity in substitution reactions. The synthesis yield (85%) is comparable to fluorinated cyclobutane derivatives, suggesting efficient methodologies for strained systems .

- rel-Cyclohexyl((1S,3S)-3-iodo-2,2-dimethyl-1-phenylcyclopropyl)methanone (2o): With a cyclohexylmethanone group, this compound exhibits increased steric hindrance and lipophilicity. The 79% yield highlights challenges in synthesizing multi-substituted cyclopropanes, though optimized chromatography (0–4% Et₂O/Pentane) mitigates purification issues .

B. Fluorinated Analogues

- However, the synthesis yield (33%) is significantly lower than that of Rel-2-((1r,3r)-3-(trifluoromethyl)cyclobutyl)ethan-1-ol, likely due to steric and electronic challenges in introducing multiple fluorine atoms .

Physicochemical Properties

| Compound | Core Structure | Key Substituents | LogP* | Synthesis Yield | Stability Notes |

|---|---|---|---|---|---|

| This compound | Cyclobutane | -CF₃, -CH₂OH | ~2.1 | N/A | High thermal stability |

| 2k (Cyclopropane) | Cyclopropane | -I, -C(O)CH₃, Thiophene | ~3.0 | 85% | Moderate ring strain |

| 41 (Fluorinated) | Benzene | -CF₂-CF₃, -NH-C(O)-Hexafluoropropoxy | ~4.5 | 33% | Low solubility in polar solvents |

*Estimated based on substituent contributions.

- Solubility: The trifluoromethyl group in this compound balances lipophilicity and polarity, enabling moderate solubility in organic solvents like toluene and ethyl acetate. In contrast, compound 41’s hyperfluorination limits solubility to non-polar solvents (e.g., isooctane) .

- Thermal Stability : Cyclobutane derivatives generally exhibit higher thermal stability than cyclopropanes due to reduced ring strain. For example, 2k’s cyclopropane core may decompose at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.